molecular formula C8H5ClN2O2 B512132 6-Chloroquinoxaline-2,3-diol CAS No. 6639-79-8

6-Chloroquinoxaline-2,3-diol

Cat. No.: B512132
CAS No.: 6639-79-8
M. Wt: 196.59 g/mol
InChI Key: RNOLFZACEWWIHP-UHFFFAOYSA-N
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Description

6-Chloroquinoxaline-2,3-diol is a heterocyclic compound with the molecular formula C8H5ClN2O2. It is a derivative of quinoxaline, which is a bicyclic compound containing fused benzene and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoxaline-2,3-diol typically involves the chlorination of quinoxaline-2,3-diol. One common method is the reaction of quinoxaline-2,3-diol with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroquinoxaline-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloroquinoxaline-2,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 6-Chloroquinoxaline-2,3-diol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. In cancer research, it is believed to inhibit topoisomerase II, an enzyme involved in DNA unwinding, thereby preventing cancer cell division .

Comparison with Similar Compounds

Uniqueness: Its chlorine atom makes it a versatile intermediate for further chemical modifications, and its biological activities make it a promising candidate for drug development .

Properties

IUPAC Name

6-chloro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOLFZACEWWIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064436
Record name 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro-
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Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-79-8
Record name 6-Chloro-1,4-dihydro-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6639-79-8
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Record name 6,7-Dichloroquinoxaline-2,3-dione
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Record name 6639-79-8
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Record name 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro-
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Record name 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro-
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Record name 6-chloro-1,4-dihydroquinoxaline-2,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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